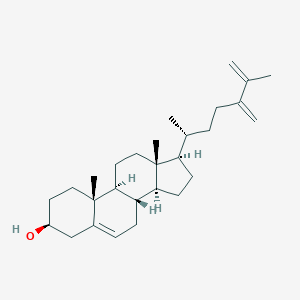

Ergosta-5,24(28),25-trien-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

102607-76-1 |

|---|---|

Molecular Formula |

C8H18INO2S |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,20,22-26,29H,1,3,7-8,10-17H2,2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

ALRMOHDSPKRMGT-PXBBAZSNSA-N |

SMILES |

CC(CCC(=C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCC(=C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(=C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

5,24,25-EGT ergosta-5,24(28),25-trien-3-ol |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediates of Ergosta 5,24 28 ,25 Trien 3 Ol

Overview of the Ergostane (B1235598) Sterol Biosynthesis Cascade

The biosynthesis of ergostane sterols, including Ergosta-5,24(28),25-trien-3-ol, is a multi-step process that begins with the fundamental building block, acetyl-CoA. frontiersin.org This intricate cascade can be broadly divided into three main stages: the synthesis of mevalonate (B85504), the formation of farnesyl pyrophosphate (FPP), and the subsequent complex reactions that convert FPP into the final sterol products. nih.govnih.gov

The initial phase, the mevalonate pathway, is a conserved process in eukaryotes and leads to the production of isopentenyl diphosphate (B83284) (IPP). acs.orgnih.gov Two molecules of FPP, derived from IPP, are then condensed by squalene (B77637) synthase (Erg9) to form squalene. nih.gov This linear hydrocarbon undergoes cyclization, a critical step catalyzed by lanosterol (B1674476) synthase (Erg7), to form the first sterol, lanosterol. uniprot.orgoup.com

From lanosterol, the pathway branches and involves a series of demethylations, desaturations, and reductions to yield a diverse array of sterols. frontiersin.org In many fungi, the pathway proceeds through key intermediates like zymosterol (B116435) and fecosterol. frontiersin.orgmdpi.com The final steps of the ergosterol (B1671047) pathway, which lead to the formation of various trienols and ultimately ergosterol, are primarily located in the endoplasmic reticulum. nih.govmdpi.com

Specific Enzymatic Steps Leading to this compound and Closely Related Trienols

The formation of this compound and its isomers is intricately linked to the latter stages of the ergosterol biosynthesis pathway. The specific arrangement of double bonds in these trienols is the result of a coordinated series of enzymatic reactions.

Identification of Precursors and Downstream Metabolites within Pathways

The direct precursor to this compound within the fungal biosynthetic pathway is ergosta-5,7,24(28)-trien-3β-ol. nih.govvulcanchem.com This compound serves as a crucial intermediate that can be acted upon by various enzymes to produce different sterol end products. vulcanchem.com

Downstream from this compound, further enzymatic modifications can occur. For instance, the reduction of the double bond at C24(28) would lead to the formation of other ergostane sterols. The metabolic fate of this trienol is dependent on the specific enzymatic machinery present in the particular fungal species.

A key branch point in the pathway involves episterol, which can be converted to ergosterol or campesterol (B1663852) in fungi and plants, respectively. biorxiv.org The accumulation of specific intermediates is often observed when certain enzymes in the pathway are inhibited or genetically deleted. For example, deletion of the ERG5 gene, which encodes the C-22 sterol desaturase, leads to the accumulation of ergosta-5,7,24(28)-trienol. nih.gov

Characterization of Key Enzymes

Several key enzymes are responsible for the intricate molecular transformations in the later stages of ergosterol biosynthesis, influencing the production of this compound and related compounds.

Δ24(28)-sterol reductase (Erg4): This enzyme is responsible for the reduction of the C24(28) double bond in the sterol side chain. oup.com In yeasts like Saccharomyces cerevisiae, Erg4p catalyzes this reduction. oup.com Its activity is crucial for the formation of ergosterol from its immediate precursors.

Sterol Δ24-isomerase (24ISO): This enzyme catalyzes the isomerization of the Δ24(28)-double bond to a Δ24(25)-double bond. pnas.orgpnas.org This enzymatic step is a critical branch point, directing metabolites towards different biosynthetic fates. For example, in some organisms, this isomerization is the first committed step in the biosynthesis of specific classes of steroids like withanolides. pnas.org

C22-desaturase (Erg5): This enzyme, a cytochrome P450, introduces a double bond at the C-22 position of the sterol side chain. uniprot.org In Saccharomyces cerevisiae, Erg5p converts 5-dehydroepisterol (B45616) into ergosta-5,7,22,24(28)-tetraen-3beta-ol. uniprot.org The activity of this enzyme is a key determinant in the final structure of the ergosterol-type sterols produced. nih.gov

Lathosterol oxidase (C-5 sterol desaturase, Erg3): This enzyme catalyzes the introduction of a double bond at the C-5 position of the sterol ring. wikipedia.orgtdl.org In fungi, the ortholog ERG3 acts on episterol. wikipedia.org This desaturation is a critical step in the pathway leading to the formation of the conjugated diene system found in ergosterol and related molecules.

7-dehydrocholesterol (B119134) reductase (DHCR7): While primarily known for its role in cholesterol biosynthesis in mammals where it converts 7-dehydrocholesterol to cholesterol, this enzyme can also act on other sterol substrates. jst.go.jpnih.gov In some engineered yeast strains, the introduction of a DHCR7 gene is used to produce campesterol from episterol. biorxiv.org

The coordinated action of these enzymes, along with others in the pathway, dictates the specific sterol profile of a fungal cell.

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Sterols

| Enzyme | Gene (Yeast) | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|---|

| Δ24(28)-sterol reductase | ERG4 | Reduction of the C24(28) double bond | Ergosta-5,7,22,24(28)-tetraenol | Ergosterol |

| Sterol Δ24-isomerase | N/A in yeast | Isomerization of the Δ24(28) double bond | 24-methylenecholesterol (B1664013) | 24-methyldesmosterol (B1221264) |

| C22-desaturase | ERG5 | Introduction of a C22 double bond | Ergosta-5,7,24(28)-trienol | Ergosta-5,7,22,24(28)-tetraenol |

| Lathosterol oxidase | ERG3 | Introduction of a C5 double bond | Episterol | 5-dehydroepisterol |

| 7-dehydrocholesterol reductase | N/A in yeast | Reduction of the C7 double bond | 7-dehydrocholesterol | Cholesterol |

Analysis of Branch Points and Alternative Sterol Metabolic Fates

The ergosterol biosynthesis pathway is not a linear process but rather a network with several critical branch points that lead to a diversity of sterol end products. One significant branch point occurs after the formation of lanosterol, where the pathway can diverge towards the production of either zymosterol or eburicol (B28769), a distinction that appears to be species-dependent among fungi. frontiersin.org

Another crucial juncture is at the level of 24-methylenecholesterol. nih.govfrontiersin.org This intermediate can be channeled towards the synthesis of brassinosteroids via campesterol, a reaction catalyzed by sterol side chain reductase 1 (SSR1), or towards withanolides through the action of sterol Δ24-isomerase (24ISO), which produces 24-methyldesmosterol. nih.govfrontiersin.org

Furthermore, the inhibition of key enzymes can force the metabolic flux through alternative routes. For example, when the enzyme Erg11 (lanosterol 14α-demethylase) is inhibited, lanosterol can be converted into toxic 14α-methylated sterols. mdpi.com The presence and activity of various enzymes at these branch points ultimately determine the specific sterol composition of a fungal cell, which can have significant implications for its physiology and interaction with the environment.

Comparative Analysis of Biosynthesis across Model Organisms

While the fundamental steps of sterol biosynthesis are conserved across eukaryotes, there are notable differences, particularly in the later stages of the pathway, that lead to the production of distinct major sterols like cholesterol in animals and ergosterol in fungi. oup.com

Fungal Sterol Biosynthesis Mechanisms

In fungi, the biosynthesis of ergosterol is a well-defined pathway, extensively studied in model organisms like Saccharomyces cerevisiae and pathogenic fungi such as Aspergillus fumigatus and Candida albicans. frontiersin.orgmdpi.com The pathway begins with acetyl-CoA and proceeds through more than 20 enzymatic steps. frontiersin.org After the formation of lanosterol, fungal pathways typically proceed through intermediates like eburicol or zymosterol. frontiersin.orgmdpi.com

A key feature of fungal sterol synthesis is the methylation at the C-24 position of the sterol side chain, a reaction catalyzed by the enzyme C-24 sterol methyltransferase (Erg6). mdpi.com This step is absent in the cholesterol biosynthesis pathway of animals. The subsequent series of desaturations and reductions, catalyzed by enzymes like Erg5 (C22-desaturase) and Erg3 (C5-desaturase), are characteristic of the ergosterol pathway and lead to the formation of the final product, ergosterol, which is the predominant sterol in most fungi. uniprot.orgmdpi.comresearchgate.net

The enzymes of the later ergosterol pathway in fungi are often localized to the endoplasmic reticulum and can associate in a complex referred to as the "ergosome" to facilitate efficient catalysis. nih.gov The regulation of this pathway is tightly controlled, responding to factors such as oxygen availability and the presence of antifungal drugs that target specific enzymes in the pathway. nih.govfrontiersin.org

Plant Sterol Biosynthesis Considerations

In the intricate web of plant metabolism, sterols, or phytosterols, are crucial for growth, development, and stress response. The biosynthesis of these molecules follows a complex pathway starting from cycloartenol, which differs from the lanosterol precursor used in fungi and animals. mdpi.com The pathway involves numerous enzymatic steps, including demethylations, isomerizations, and reductions, to produce a diverse array of sterols like sitosterol (B1666911) and campesterol. mdpi.com

While this compound is not a major end-product in most plants, its structural features are pertinent to key intermediates in specialized phytosterol pathways. For instance, the biosynthesis of withanolides, a class of bioactive compounds found in plants of the Solanaceae family, proceeds through the intermediate 24-methyldesmosterol (ergosta-5,24(28)-dien-3β-ol). This highlights the plant kingdom's enzymatic capability to generate the ergostane skeleton with a double bond at the C24(28) position, a key feature of the subject compound. The conversion of 24-methylenecholesterol to this precursor is a critical step that diverts metabolic flux away from the primary phytosterol and brassinosteroid pathways.

Furthermore, the sterol profile of an organism is defined by the final enzymatic steps. In yeast, for example, the shared intermediate ergosta-5,7,24(28)-trien-3β-ol is a precursor in the ergosterol pathway. vulcanchem.combiorxiv.org The presence of related structures in both plants and fungi underscores a shared enzymatic toolkit that can be repurposed or evolved to produce a variety of sterol end-products.

Metabolic Flux Control and Sterol Homeostasis Regulation

The production and maintenance of sterol levels within a cell are tightly controlled processes, collectively known as sterol homeostasis. This regulation ensures that the cell has an adequate supply of sterols for membrane structure and function without accumulating them to toxic levels. This balance is maintained through feedback mechanisms that control the expression and activity of biosynthetic enzymes and through the regulation of sterol transport and storage.

Metabolic flux through the sterol biosynthesis pathway is regulated at multiple levels. Key enzymes are often subject to feedback inhibition by downstream products. In yeast, the transcription factors Upc2 and Ecm22 are central regulators of many ergosterol biosynthetic (ERG) genes, responding to the levels of sterol in the cell to modulate gene expression. biorxiv.orgnih.gov

A critical aspect of sterol homeostasis is the balance between free sterols and steryl esters, which are the storage form of sterols sequestered within lipid droplets. This balance is controlled by the competing activities of sterol acyltransferases (which create steryl esters) and steryl ester hydrolases (which release free sterols). nih.govresearchgate.net In Saccharomyces cerevisiae, the primary acyltransferases are encoded by ARE1 and ARE2, while the major hydrolases are encoded by YEH1, YEH2, and TGL1. researchgate.net Studies have shown that the accumulation of certain sterol intermediates can be influenced by the activity of these enzymes. For example, cumulative mutations in the ergosterol pathway can lead to the accumulation of intermediates like ergosta 5,7,24(28) trien-3-ol. nih.gov The precise control over this acylation/hydrolysis cycle is a key strategy in metabolic engineering to prevent the sequestration of a desired product and maximize its free form. nih.gov

Synthetic Biology and Metabolic Engineering for Sterol Production

Recent advances in synthetic biology and metabolic engineering have enabled the production of non-native or high-value sterols in microbial hosts like Saccharomyces cerevisiae. These strategies often involve the rational design of artificial pathways, the optimization of enzyme performance, and the fine-tuning of cellular metabolism.

Design and Construction of Artificial Biosynthetic Pathways

The creation of artificial biosynthetic pathways is a cornerstone of metabolic engineering. This approach involves introducing heterologous genes (from other species, such as plants) into a microbial chassis and often requires the deletion of competing native pathways to redirect metabolic flux towards the desired product.

A prominent example is the engineering of yeast to produce 24-epi-ergosterol, an unnatural sterol. nih.gov The strategy involved designing an artificial pathway by first deleting the native Δ24(28)-sterol reductase gene, ERG4, which normally converts ergosta-5,7,22,24(28)-tetraen-3β-ol into ergosterol. nih.gov This deletion caused the accumulation of the substrate. Subsequently, a Δ24(28)-sterol reductase from the plant Arabidopsis thaliana (DWF1) was introduced. nih.govnih.gov This plant enzyme, unlike its yeast counterpart, catalyzed the conversion of the accumulated tetraene intermediate to the desired 24-epi-ergosterol, demonstrating the feasibility of producing novel sterols by combining enzymes from different domains of life. nih.gov This work highlights how an understanding of different biosynthetic pathways can be used to design novel production routes.

Table 1: Key Enzymes and Genes in Engineered Sterol Biosynthesis

| Gene/Enzyme | Organism of Origin | Function in Engineered Pathway | Reference |

| DWF1 | Arabidopsis thaliana (plant) | Δ24(28)-sterol reductase; converts ergosta-5,7,22,24(28)-tetraen-3β-ol to 24-epi-ergosterol. | nih.govnih.gov |

| ERG4 | Saccharomyces cerevisiae (yeast) | Native Δ24(28)-sterol reductase; deleted to prevent ergosterol synthesis and accumulate substrate for DWF1. | nih.gov |

| ERG5 | Saccharomyces cerevisiae (yeast) | C-22 sterol desaturase; sometimes overexpressed to increase precursor supply. | nih.gov |

| ARE2 | Saccharomyces cerevisiae (yeast) | Acyl-CoA:sterol acyltransferase; overexpressed to manipulate sterol storage. | nih.gov |

| YEH1 / YEH2 | Saccharomyces cerevisiae (yeast) | Steryl ester hydrolases; overexpressed to release free sterols from storage. | nih.gov |

Enzyme Directed Evolution for Pathway Optimization

Often, when an enzyme is introduced into a new host or tasked with converting a non-native substrate, its catalytic efficiency is suboptimal. Directed evolution is a powerful protein engineering technique used to improve enzyme properties. It involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening (HTS) method to identify mutants with enhanced activity. researchgate.netillinois.edu

In the case of 24-epi-ergosterol production, the plant enzyme DWF1 initially showed low activity on the yeast substrate ergosta-5,7,22,24(28)-tetraen-3β-ol. nih.gov To improve its performance, researchers employed directed evolution. An HTS method was developed that linked enzyme activity to cell growth under stress conditions. nih.gov Through this process, variants of DWF1 with significantly enhanced catalytic efficiency were isolated, leading to a substantial increase in the production of the target sterol. nih.govcjnmcpu.com This iterative cycle of mutation and selection is a key technology for optimizing newly constructed metabolic pathways and overcoming enzymatic bottlenecks. illinois.edu

Manipulation of Sterol Acylation and Hydrolysis

A sophisticated strategy for maximizing the yield of a desired sterol involves engineering the cell's sterol storage and release mechanisms. As mentioned, free sterols can be converted into steryl esters by acyltransferases (like Are1 and Are2) and stored in lipid droplets. This sequestration can limit the availability of the product.

Biological Roles and Molecular Mechanisms of Ergosta 5,24 28 ,25 Trien 3 Ol and Its Analogues

Role in Cellular Membrane Structural Integrity and Dynamic Properties

Sterols are fundamental to the structure and function of eukaryotic cell membranes. researchgate.net Ergosta-5,24(28),25-trien-3-ol and its analogues are essential for maintaining the physical characteristics of fungal cell membranes, which are vital for cell viability. ontosight.airesearchgate.net

Contribution to Membrane Fluidity and Permeability

This compound plays a direct role in modulating the fluidity and permeability of fungal cell membranes. ontosight.airesearchgate.net By inserting into the phospholipid bilayer, these sterol molecules help regulate the movement of substances in and out of the cell, thereby maintaining membrane stability and integrity. ontosight.ainih.gov The specific structure of the sterol is critical; alterations in the sterol composition can lead to changes in membrane order and fluidity. oup.com Ergosterol (B1671047) and its precursors are known to condense the hydrocarbon chains of adjacent phospholipids (B1166683), which orders the bilayer in a concentration-dependent manner. nih.gov This function is essential for various cellular processes, including endocytosis and the organization of the cytoskeleton. researchgate.net

Involvement in Intracellular Signaling and Regulatory Pathways

Beyond their structural role, ergosterol and its analogues are involved in various cellular signaling and regulatory processes, particularly in fungi. ontosight.ai

Influence on Signal Transduction Mechanisms

By influencing the structure and organization of the cell membrane, this compound indirectly affects signal transduction. ontosight.ai The formation of specialized membrane domains, or lipid rafts, creates platforms where signaling proteins can be concentrated, facilitating efficient signal transmission. The sterol composition of these domains is critical for the proper distribution and activity of membrane-bound proteins involved in signaling cascades. researchgate.net Therefore, the presence and specific structure of sterols like this compound are crucial for the fidelity of cellular communication.

Modulation of Cell Growth, Differentiation, and Stress Responses in Fungi

As essential components for cell viability, sterols are deeply involved in regulating fungal growth, differentiation, and responses to stress. ontosight.ainih.gov The integrity of the cell membrane, which is dependent on these sterols, is fundamental for these processes. nih.gov When ergosterol biosynthesis is disrupted, fungal cells may exhibit abnormal membrane function, which can lead to cell rupture. nih.gov The ability of fungi to adapt to environmental stressors is also linked to their membrane composition and the functions of sterol-dependent proteins. researchgate.net Consequently, the ergosterol biosynthesis pathway is a primary target for many antifungal agents. ontosight.ai

Interaction with Specific Receptor Systems (e.g., Liver X Receptors (LXRs))

Liver X receptors (LXRs) are nuclear receptors that are key regulators of cholesterol and lipid metabolism. researchgate.netnih.gov Research has shown that certain ergosterol analogues can act as agonists for LXRs, meaning they can bind to and activate these receptors. researchgate.netutrgv.edu

Molecular docking studies have investigated the binding of several ergosterol-related compounds to LXRs. These studies revealed that analogues such as ergosta-7,22,24(28)-trien-3β-ol and ergosta-5,22,25-trien-3-ol possess high binding affinities for LXR isoforms, in some cases higher than known synthetic LXR ligands. researchgate.netnih.gov Subsequent experiments confirmed these findings, demonstrating that treatment with these sterols leads to significant LXR activation. For example, ergosta-5,22,25-trien-3-ol (Erg2) and ergosta-7,22-dien-3β-ol (Erg4) were shown to activate LXRs, leading to an increase in the expression of LXR target genes like ABCA1 and ABCG1, which are involved in cholesterol transport. researchgate.netnih.gov

| Compound | LXR Activation (EC50) | Key Finding |

|---|---|---|

| Ergosterol (Erg) | 5.64 µM | Demonstrates significant LXR activation. nih.gov |

| Ergosta-5,22,25-trien-3-ol (Erg2) | 4.83 µM | Effectively activates LXRs, leading to a 1.7-fold increase in activity in reporter assays. nih.govutrgv.edu |

| Ergosta-7,22-dien-3β-ol (Erg4) | 3.03 µM | Shows potent LXR activation, also resulting in a 1.7-fold increase in activity. nih.govutrgv.edu |

This interaction with LXRs highlights a potential mechanism through which fungal sterols can influence lipid homeostasis, suggesting a broader biological role for these compounds beyond the fungal kingdom. researchgate.net

Agonistic Activity and Binding Affinity for LXRs

Recent studies have highlighted the role of various sterols, including analogues of this compound, as agonists for Liver X receptors (LXRs). nih.govutrgv.edu LXRs are crucial transcription factors that regulate cholesterol homeostasis. nih.govresearchgate.net An analogue, ergosta-5,22,25-trien-3-ol (referred to as Erg2 in some studies), has demonstrated notable agonistic activity towards LXRs. nih.govutrgv.edu

In a luciferase reporter assay using HCT116 cells, treatment with ergosta-5,22,25-trien-3-ol resulted in a significant activation of LXR, showing a 1.7-fold increase in activation. utrgv.edu Another study reported a significant LXR activation with an EC₅₀ of 4.83 µM for this compound. nih.gov These findings suggest that certain ergostane-type sterols can effectively bind to and activate LXRs, initiating downstream signaling pathways.

| Compound | Fold Increase in LXR Activation | EC₅₀ (µM) |

| Ergosta-5,22,25-trien-3-ol (Erg2) | 1.7 | 4.83 nih.gov |

| Ergosterol (Erg) | 2.5 utrgv.edu | 5.64 nih.gov |

| Ergosta-7,22-dien-3β-ol (Erg4) | 1.7 utrgv.edu | 3.03 nih.gov |

This table presents the LXR activation data for Ergosta-5,22,25-trien-3-ol and related sterols.

Molecular Docking and Dynamics Simulations of LXR-Sterol Interactions

To elucidate the interaction between ergostane-type sterols and LXRs at a molecular level, computational studies have been employed. Molecular docking simulations have shown that sterols like ergosta-7,22,24(28)-trien-3β-ol, ergosta-5,22,25-trien-3-ol, and others exhibit high binding affinities for both LXRα and LXRβ isoforms. nih.govutrgv.edu These affinities were found to be comparable or even superior to those of well-known synthetic LXR agonists such as GW3965 and TO901317. nih.govresearchgate.net

The docking studies revealed that these sterols form critical activating interactions with the LXRs. nih.gov Furthermore, molecular dynamic (MD) simulations have corroborated these findings, indicating that the complexes formed between these sterols and LXRs are stable. nih.govutrgv.edu This stability is a key factor for the sustained activation of the receptor.

Regulation of LXR Target Gene Expression (e.g., ABCA1, ABCG1, ApoE)

Upon activation by agonists, LXRs regulate the expression of several target genes involved in cholesterol transport and metabolism. nih.govnih.gov Studies have shown that treatment with ergosterol, a related sterol, leads to a significant increase in the mRNA expression of key LXR target genes, including ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE). nih.govutrgv.edu

The upregulation of these genes is a direct consequence of LXR activation. nih.govresearchgate.net For instance, increased expression of ABCA1 and ABCG1 enhances cholesterol efflux from cells, a critical process in maintaining cellular cholesterol balance. nih.govutrgv.edu Flow cytometric analysis has further confirmed a substantial increase in the cell surface expression of ABCA1 following treatment with ergosterol. nih.govutrgv.edu

Investigated Antioxidant Activities and Mechanistic Basis

Sterols, including ergosterol and its derivatives, have been investigated for their antioxidant properties. ontosight.ai The antioxidant activity of these compounds is attributed to their ability to neutralize free radicals, thereby reducing oxidative stress. This protective mechanism is crucial in mitigating cellular damage caused by reactive oxygen species.

The molecular structure of these sterols, featuring a hydroxyl group and a specific arrangement of double bonds, contributes to their antioxidant potential. ontosight.aiontosight.ai Research on ergosterol acetate (B1210297), a derivative of ergosterol, has shown that it can upregulate antioxidant enzymes, providing a mechanistic basis for its neuroprotective effects in models of oxidative stress-induced neurotoxicity.

Proposed Immunomodulatory Effects

Some research suggests that certain sterols possess immunomodulatory capabilities. ontosight.ai These compounds may influence the immune response, indicating potential for applications in modulating immune system functions. Ergosterol, for example, has been reported to be an effective anti-inflammatory agent. researchgate.net It has been shown to significantly decrease the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in microglial cells. researchgate.net The proposed mechanism involves the inhibition of signaling pathways such as NF-κB, protein kinase B (AKT), and mitogen-activated protein kinase (MAPK). researchgate.net

Function as a Biological Precursor for Other Steroidal Compounds

Pathways to Provitamin D2 and Ergocalciferol

Ergosterol, a closely related sterol, is well-established as a biological precursor to vitamin D2 (ergocalciferol). thegoodscentscompany.comcymitquimica.comwikipedia.org This conversion is a photochemical process initiated by exposure to ultraviolet (UV) light. thegoodscentscompany.comwikipedia.org The UV radiation transforms ergosterol into viosterol, which is then converted into ergocalciferol. thegoodscentscompany.com

The ergostane (B1235598) skeleton, common to both this compound and ergosterol, is fundamental to this precursor function. ymdb.ca While the direct conversion of this compound to vitamin D2 is not as commonly cited as that of ergosterol, its structural similarity suggests its potential role within the broader family of vitamin D precursors.

Link to Brassinosteroid and Withanolide Biosynthesis

The phytosterol pathway serves as a critical metabolic junction, giving rise to a diverse array of essential molecules, including membrane sterols and steroid hormones. A key intermediate in this pathway, 24-methylenecholesterol (B1664013), stands at a pivotal branch point. From this molecule, biosynthetic routes diverge, leading to the formation of two distinct classes of steroidal compounds: the brassinosteroids (BRs) and the withanolides. mdpi.comfrontiersin.org While brassinosteroids are ubiquitous plant hormones regulating growth and development, withanolides are a group of specialized metabolites, primarily found in species of the Solanaceae family, known for their significant pharmacological properties. pnas.orgresearchgate.net The compound this compound is structurally related to intermediates in these pathways.

The biosynthetic fate of 24-methylenecholesterol is determined by the action of specific enzymes that catalyze the modification of its side chain. frontiersin.orgpnas.org This metabolic fork is crucial for channeling carbon flux toward either general sterol and brassinosteroid production or specialized withanolide synthesis. mdpi.com

Brassinosteroid Biosynthesis:

In the canonical brassinosteroid pathway, the enzyme DWARF1 (DWF1), a sterol side chain reductase (SSR1), facilitates the conversion of 24-methylenecholesterol to campesterol (B1663852). frontiersin.orgscielo.br This reaction involves a two-step process where the Δ24(28) double bond is first isomerized to a Δ24(25) double bond, forming the intermediate 24-methyldesmosterol (B1221264), which is then reduced to yield campesterol. pnas.orgfrontiersin.org Campesterol subsequently undergoes a series of oxidative modifications to produce brassinolide, the most active form of brassinosteroid. researchgate.netresearchgate.net Mutants deficient in the DWF1 gene accumulate high levels of 24-methylenecholesterol and exhibit a characteristic dwarf phenotype due to impaired brassinosteroid synthesis. scielo.brfrontiersin.org

Withanolide Biosynthesis:

The biosynthesis of withanolides diverges from the brassinosteroid pathway at 24-methylenecholesterol. mdpi.compnas.org In withanolide-producing plants, a specialized enzyme, sterol Δ24-isomerase (24ISO), catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol. pnas.orgcapes.gov.br This reaction is considered the committing step for withanolide biosynthesis. pnas.orgbiorxiv.org Unlike the DWF1/SSR1 enzyme in the brassinosteroid pathway, 24ISO only performs the isomerization step and does not proceed with the subsequent reduction to campesterol. pnas.org This preserves the Δ24(25) double bond, a common structural feature in the side chain of many withanolides. pnas.org The expression of the 24ISO gene is correlated with the production of withanolides in plants like Withania somnifera. pnas.orgcapes.gov.br

Further downstream, intermediates like Ergosta-5,25-diene-3β,24ξ-diol and Ergosta-5,24(28)-diene-3β,25-diol have been identified in withanolide-producing plants, suggesting subsequent oxidative modifications of the sterol side chain. biorxiv.orgresearchgate.net The shared intermediate between yeast ergosterol synthesis and withanolide precursor synthesis, ergosta-5,7,24(28)-trien-3β-ol, highlights the evolutionary connection and the potential for metabolic engineering. biorxiv.orgbiorxiv.org

The table below summarizes the key branching point from 24-methylenecholesterol.

| Feature | Brassinosteroid Biosynthesis | Withanolide Biosynthesis |

| Starting Precursor | 24-Methylenecholesterol | 24-Methylenecholesterol |

| Key Enzyme | DWARF1 / Sterol Side Chain Reductase 1 (SSR1) frontiersin.orgfrontiersin.org | Sterol Δ24-Isomerase (24ISO) pnas.orgcapes.gov.br |

| Catalytic Action | Isomerization and Reduction pnas.orgfrontiersin.org | Isomerization only pnas.org |

| Immediate Product | Campesterol frontiersin.orgscielo.br | 24-Methyldesmosterol pnas.orgcapes.gov.br |

| Key Structural Feature | Saturated side chain at C24/C25 (in Campesterol) | Δ24(25) double bond preserved pnas.org |

| Final Products | C28-Brassinosteroids (e.g., Brassinolide) frontiersin.orgfrontiersin.org | Withanolides pnas.orgresearchgate.net |

| Plant Distribution | Ubiquitous in plants escholarship.org | Primarily in Solanaceae family pnas.orgcapes.gov.br |

Isolation, Structural Elucidation, and Chemical Synthesis Strategies

Methodologies for Natural Product Isolation from Complex Biological Matrices

The initial discovery and isolation of Ergosta-5,24(28),25-trien-3-ol were reported from a marine invertebrate, a testament to the rich chemical diversity of marine ecosystems. mdpi.comresearchgate.net The process of isolating this specific sterol from a complex biological matrix involves a multi-step approach, beginning with extraction and followed by meticulous purification and separation techniques.

The isolation of sterols from marine organisms typically commences with the extraction of the total lipid content from the source material. This is generally achieved using organic solvents to efficiently extract lipophilic compounds like sterols.

Following the initial extraction, a saponification step is often employed. This process involves heating the lipid extract with an alkali, such as potassium hydroxide, to hydrolyze fatty acid esters. The non-saponifiable lipid fraction, which contains the free sterols, is then extracted with a nonpolar solvent. This fraction is then subjected to further purification steps to remove interfering compounds.

Chromatographic techniques are indispensable for the separation of individual sterols from the complex mixture obtained after initial purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for achieving high-resolution separation.

For the isolation of this compound, a combination of chromatographic methods is typically employed. Preparative HPLC with a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase column) allows for the isolation of fractions enriched in the target compound. The conditions for such a separation would be meticulously optimized, as indicated in the hypothetical data table below.

Table 1: Illustrative HPLC Parameters for Sterol Separation

| Parameter | Value |

| Column | Reversed-Phase C18 |

| Mobile Phase | Methanol:Water (98:2) |

| Flow Rate | 7 mL/min |

| Detection | UV at 210 nm |

Further analysis and quantification are often carried out using Gas Chromatography. The sterol fractions are typically derivatized, for instance, by silylation, to increase their volatility for GC analysis.

Table 2: Representative GC Conditions for Sterol Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 200°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) |

Extraction and Purification Techniques

Advanced Spectroscopic and Spectrometric Approaches for Structure Determination

Once isolated, the precise chemical structure and stereochemistry of this compound are determined using a suite of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants are critical for assigning the stereochemistry of the compound. While the precise data for this compound would be found in the primary literature, a representative table illustrates the type of data obtained.

Table 3: Exemplar NMR Data for Structural Elucidation

| Technique | Information Gained |

| ¹H NMR | Provides information on the proton environment, including chemical shifts, integration (number of protons), and coupling constants (connectivity of protons). |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure and relative stereochemistry. |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule, particularly the side chain and the sterol nucleus.

Table 4: Illustrative Mass Spectrometry Data

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition (e.g., C₂₈H₄₄O). |

| Electron Ionization Mass Spectrometry (EI-MS) | Yields a characteristic fragmentation pattern that can be used to identify structural motifs within the molecule. |

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of complex sterol mixtures. GC separates the individual components of the mixture, which are then directly introduced into the mass spectrometer for identification based on their mass spectra and retention times. This integrated approach allows for the rapid and confident identification of known sterols and the characterization of novel compounds.

Mass Spectrometry (MS) and Fragmentation Analysis

Chemical Synthesis Approaches for this compound and Analogues

The chemical synthesis of this compound and its related structures is a challenging endeavor that relies on precise control of stereochemistry and functional group manipulations. Both total synthesis and semi-synthetic methods have been instrumental in accessing these molecules for further study.

Total Synthesis Strategies from Defined Precursors

While the term "total synthesis" often implies building a molecule from simple, acyclic starting materials, in the context of complex natural products like sterols, it more commonly refers to a lengthy, multi-step sequence starting from a significantly less complex, but well-defined, cyclic precursor. The synthesis of this compound has been reported in the literature, though detailed public-domain schemes are scarce mdpi.com.

A chemically sound and established approach for constructing the intricate side chain of sterols involves the Wittig reaction. masterorganicchemistry.com This powerful carbon-carbon bond-forming reaction is ideal for creating the double bonds found in the side chain of the target molecule. The general strategy involves coupling a steroid ketone with a phosphorus ylide.

A plausible synthetic route could commence from a precursor such as pregnenolone (B344588) acetate (B1210297). This common starting material can be converted into a 17-keto steroid, which then serves as an anchor for building the side chain. The construction of the side chain would proceed through a series of steps, culminating in a key Wittig reaction to install the requisite unsaturation at the C-24(28) and C-25 positions.

Table 1: Plausible Reagents for a Wittig-Based Sterol Side Chain Synthesis

| Step | Precursor/Intermediate | Key Reagents | Product/Next Intermediate |

| 1 | Pregnenolone Acetate | Oxidizing Agent (e.g., O₃, then Zn/H₂O) | 17-Keto Steroid |

| 2 | 17-Keto Steroid | Ethyltriphenylphosphonium bromide, Base (e.g., n-BuLi) | (17Z)-ethylidene steroid |

| 3 | (17Z)-ethylidene steroid | Ene reaction with enophile (e.g., methyl acrylate) | Functionalized side chain intermediate |

| 4 | Side chain intermediate | Further modifications (reduction, etc.) | 24-Keto sterol derivative |

| 5 | 24-Keto sterol derivative | Isopropenyltriphenylphosphonium bromide (Wittig Reagent) | This compound |

This multi-step process allows for the stereocontrolled construction of the complex side chain, a hallmark of sterol synthesis. acs.org

Semi-Synthetic Derivatization and Analogue Preparation

Semi-synthesis, which involves the chemical modification of a closely related natural product, is a more common and efficient method for producing sterol analogues. Fucosterol (B1670223), a phytosterol with a side chain that already contains some of the required features, represents a viable starting point for semi-synthetic approaches. nih.govgoogle.com

The derivatization of fucosterol or other plant sterols can be used to produce a variety of analogues, allowing researchers to probe structure-activity relationships. google.com For instance, selective oxidation of the side chain of a precursor sterol can yield a 24-keto intermediate. This ketone is a versatile handle for further modifications. The Wittig reaction or the Horner-Wadsworth-Emmons reaction can then be employed to introduce different side chains, leading to a library of analogues of this compound. researchgate.net These synthetic schemes are crucial for creating novel compounds that may have unique biological activities. mdpi.com

Applications of Isotopic Labeling for Biosynthetic Tracing

Isotopic labeling is an indispensable tool for elucidating the biosynthetic pathways of natural products. The synthesis of isotopically labeled versions of this compound allows researchers to track its formation and metabolism within living organisms.

Specifically, a 28-¹⁴C labeled analogue of this compound has been synthesized. mdpi.com This radiolabeled version is invaluable for its role as a potential biosynthetic precursor to other marine sterols, enabling scientists to follow the carbon atom from the precursor into the final metabolic products. The synthesis of such a labeled compound would likely involve using a ¹⁴C-labeled reagent, such as [¹⁴C]methyltriphenylphosphonium iodide, in the final Wittig reaction step that forms the exocyclic methylene (B1212753) group. acs.org

Broader biosynthetic studies on sterols frequently employ a range of stable and radioactive isotopes to map the intricate network of reactions.

¹³C and ¹⁴C: Labeled acetate ([¹- ¹⁴C]acetate or [¹³C]acetate) is often fed to organisms to trace the incorporation of two-carbon units into the growing sterol backbone. jci.org

²H (Deuterium): Deuterated water (D₂O) can be used to introduce deuterium (B1214612) atoms throughout the molecule during its biosynthesis, providing insights into reaction mechanisms and flux through different pathways.

³H (Tritium): Stereospecifically labeled mevalonic acid (MVA), the key building block for isoprenoids, with ³H and ¹⁴C has been fundamental in determining the stereochemistry of the enzymatic steps in sterol biosynthesis. acs.org

These tracer studies are essential for understanding how organisms produce such a diverse array of sterols and for identifying the specific enzymes and intermediate compounds involved in the process. nih.gov

Table 2: Isotopes Used in Sterol Biosynthesis Research

| Isotope | Labeled Precursor | Purpose |

| ¹⁴C | [28-¹⁴C]this compound | Tracing the metabolic fate of the sterol. |

| ¹⁴C | [¹- ¹⁴C]acetate | Tracking the incorporation of acetate units. jci.org |

| ¹³C | [¹³C]glucose | Elucidating the contribution of different carbon sources. |

| ²H (D) | Deuterium Oxide (D₂O) | Measuring turnover rates and flux through pathways. |

| ³H / ¹⁴C | Doubly Labeled Mevalonic Acid | Determining the stereochemical course of enzymatic reactions. acs.org |

Ecological Significance and Chemotaxonomic Applications

Role in Inter- and Intra-species Interactions within Ecosystems

While direct studies on the specific signaling or defensive roles of Ergosta-5,24(28),25-trien-3-ol are limited, its presence in organisms known for their chemical defense mechanisms, such as soft corals and sponges, suggests its involvement in ecological interactions. nih.govmdpi.com Marine invertebrates, being sessile, produce a vast array of secondary metabolites to defend against predators, pathogens, and to compete for space. mpg.de Steroids are a significant class of these bioactive compounds. nih.govmpg.de

This compound has been identified as a minor sterol in soft corals of the genus Sinularia. mdpi.com This genus is a rich source of diverse steroids, many of which exhibit potent cytotoxic and anti-inflammatory activities. mdpi.comresearchgate.net For example, other sterols isolated from Sinularia species have demonstrated significant cytotoxicity against various human cancer cell lines, which points to a potential defensive role for the chemical arsenal (B13267) of these organisms. mdpi.com The bioactivity of related ergostane (B1235598) steroids, which include antimicrobial and antiviral properties, further supports the hypothesis that these compounds contribute to the chemical defense of their host organisms. scispace.comtandfonline.com

Furthermore, this compound is considered a plausible biosynthetic precursor to several other unique marine sterols. nih.gov This positions it as a key intermediate in metabolic pathways that lead to a variety of bioactive compounds, which are then deployed in inter-species interactions.

Utilization as a Biomarker in Environmental and Biological Studies

Sterols are valuable biomarkers in environmental and biological research due to their structural diversity and source specificity. nih.gov The well-known fungal sterol, ergosterol (B1671047), is widely used as a quantitative biomarker for fungal biomass in various environments. csic.espharmacompass.com Similarly, this compound has potential as a more specialized biomarker.

Its identification in specific marine invertebrates makes it a useful indicator for the presence of these organisms or their detritus in environmental samples. A significant finding is that this compound is a potential biosynthetic intermediate for other, more complex marine sterols. nih.gov Its detection can, therefore, serve as a biomarker for active and specific metabolic pathways occurring within certain organisms. This can provide insights into the biogeochemical processes within marine ecosystems, helping to trace the origin and fate of organic matter.

The table below summarizes organisms in which this compound or closely related compounds have been identified, highlighting its potential as a biomarker for these species.

| Organism Type | Genus/Species | Compound Identified | Reference |

| Soft Coral | Sinularia sp. | Ergosta-5,24(28),25-trien-3β-ol | mdpi.com |

| Marine Invertebrate | General | Ergosta-5,24(28),25-trien-3β-ol | nih.gov |

| Soft Coral | Subergorgia reticulata | 26,26-Dimethyl-5,24(28)-ergostadien-3β-ol | semanticscholar.org |

| Sponge | Axinella polypoides | 19-nor-5α,-10β-ergost-trans-22-en-3β-ol | rsc.orgresearchgate.net |

Contribution to Chemotaxonomic Classification of Fungi and Other Microorganisms

Chemotaxonomy utilizes the chemical constituents of organisms as a tool for classification. Sterol profiles, in particular, have proven to be effective for distinguishing between different species and even strains of microorganisms, including fungi and algae. researchgate.netoup.com The diversity of sterols within a single organism can create a unique chemical fingerprint.

This compound, as a minor component of the sterol fraction in certain species, contributes to this chemical signature. Its isolation from specific marine invertebrates, such as soft corals of the genus Sinularia, helps to chemically characterize this genus. mdpi.com While major sterols might be common across many related species, the presence of minor, less common sterols like this compound can be a distinguishing feature.

The sterol composition of marine sponges is also highly diverse and has been used for taxonomic purposes. scispace.comrsc.org For instance, the sponge Axinella polypoides is characterized by the presence of unusual 19-nor-stanols, which are derived from ergostane precursors. scispace.comrsc.org The biosynthetic pathways leading to these unique sterols may involve intermediates structurally related to this compound. Therefore, the identification of this and other minor sterols is crucial for building comprehensive sterol profiles that can be used for robust chemotaxonomic classification.

The following table lists various sterols and their presence in different organisms, illustrating the diversity used in chemotaxonomy.

| Compound Name | Organism Source (Genus/Type) | Role in Chemotaxonomy |

| Ergosta-5,24(28),25-trien-3β-ol | Sinularia | Contributes to the specific sterol profile of the genus. |

| Gorgosterol | Sarcophyton, Sinularia | A characteristic sterol in many soft corals. |

| 19-nor-stanols | Axinella | A defining feature of this sponge genus. |

| Cholesterol | Axinella, Subergorgia | Common sterol, but its relative abundance is taxonomically significant. |

| Brassicasterol | Sarcophyton | Its presence helps differentiate from organisms containing its epimer. |

Advanced Research Methodologies and Future Directions in Ergosta 5,24 28 ,25 Trien 3 Ol Research

In Vitro Model Systems for Mechanistic Biological Activity Assessment

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms of Ergosta-5,24(28),25-trien-3-ol. These controlled systems allow researchers to observe the compound's effects in isolation, providing a clear window into its biological functions.

Cell-based assays are a cornerstone for evaluating the bioactivity of sterols. Specific cell lines, chosen for their relevance to a particular disease or biological process, serve as powerful tools for mechanistic studies.

HCT116 Cells: The human colorectal carcinoma cell line, HCT116, has been utilized to investigate the anticancer potential of Ergosta-5,22,25-trien-3-ol (also referred to as Erg2), an isomer of the target compound. nih.govnih.gov Studies have shown that this sterol exhibits selective cytotoxicity towards colon cancer cells. nih.govutrgv.edu In HCT116 cells, it was found to promote late-stage apoptosis by increasing the expression of pro-apoptotic proteins like Bax and CD95 while decreasing the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it suppressed critical cell survival and proliferation pathways by reducing the protein levels of cyclin D1, Ras, and MEK1/2, and by inhibiting the phosphorylation of PI3K. nih.gov The compound also demonstrated the ability to hinder cell invasion and metastasis, as evidenced by reduced migration of HCT116 cells and lower expression of matrix metalloproteinases MMP2 and MMP9. nih.gov These findings highlight the utility of HCT116 cells in mapping the specific molecular pathways affected by this ergostane-type sterol.

| Parameter | Effect of Ergosta-5,22,25-trien-3-ol in HCT116 Cells | Reference |

| Apoptosis | Increased late-stage apoptosis | nih.gov |

| Protein Expression | ↑ Bax, ↑ CD95, ↓ Bcl-2, ↓ Cyclin D1, ↓ Ras, ↓ MEK1/2, ↓ MMP2, ↓ MMP9 | nih.gov |

| Signaling Pathways | ↓ PI3K phosphorylation | nih.gov |

| Cell Behavior | ↓ Cell survival, ↓ Proliferation, ↓ Invasion, ↓ Metastasis | nih.gov |

Yeast Strains: Saccharomyces cerevisiae (yeast) is an invaluable model organism for studying sterol biosynthesis and function, as the pathway is highly conserved among eukaryotes. nih.gov this compound, often referred to in yeast literature by synonyms such as 24(28)-dehydroergosterol (B45619), is a known intermediate in the ergosterol (B1671047) biosynthetic pathway. asm.orgasm.orgwiley.com Researchers use various yeast strains, including wild-type and genetically modified mutants, to understand the role of specific sterols. For instance, nystatin-resistant mutants of the genes nys1 and nys3 exhibit altered content of 24(28)-dehydroergosterol compared to sensitive strains. asm.orgasm.org Furthermore, studies using yeast mutants with deletions in ergosterol synthesis genes (e.g., erg4Δ) have been instrumental. The erg4Δ mutant accumulates the precursor ergosta-5,7,22,24(28)-tetraen-3β-ol, making it a useful tool for developing screening methods for enzymes that act on this substrate. nih.gov The metabolism of 24(28)-dehydroergosterol is also influenced by environmental conditions, such as the presence or absence of oxygen. wiley.com

The interaction of sterols with lipid membranes is critical to their biological function, influencing membrane fluidity, phase behavior, and domain formation. ontosight.ai Liposomes and Giant Unilamellar Vesicles (GUVs) are artificial membrane systems that mimic the lipid bilayer of cells, allowing for the direct study of these interactions.

Research on ergosterol precursors has utilized GUVs to examine how sterol structure affects membrane properties. nih.govresearchgate.net While direct studies on this compound in GUVs are not prominent, investigations into its close structural relatives provide significant insight. For example, the ordering capacity of various sterol intermediates has been compared in model membranes. nih.gov Mid-stage ergosterol precursors, such as 24(28)-dehydroergosterol (accumulated in an erg4Δ mutant), demonstrate a low capacity to order phospholipids (B1166683) compared to the final product, ergosterol. nih.govresearchgate.net In GUVs composed of a mixture of lipids, changes in sterol composition can drive the separation of the membrane into distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govresearchgate.net Studies on yeast vacuoles, which also exhibit this phase separation, revealed that cells synthesizing certain precursors, including ergosta-7,22,24(28)-trien-3β-ol, did not display membrane domains, underscoring the specific structural requirements for this function. nih.govescholarship.org These model membrane systems are crucial for physically characterizing the biophysical impact of the fine structural differences among sterols like this compound.

Cell-Based Assays (e.g., HCT116 cells, yeast strains)

Computational and In Silico Approaches in Sterol Research

Computational methods provide powerful predictive insights into the behavior of molecules at an atomic level. These in silico techniques complement experimental work by offering hypotheses about ligand-receptor binding and conformational dynamics that can then be tested in the lab.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in identifying potential biological targets for a compound and understanding the structural basis of its activity.

In the case of Ergosta-5,22,25-trien-3-ol (Erg2), molecular docking studies were performed to evaluate it as a potential agonist for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis. nih.govresearchgate.net The studies showed that this sterol possessed a higher binding affinity for both LXRα and LXRβ isoforms compared to known synthetic reference ligands. nih.govutrgv.edu The docking analysis also revealed that the sterol formed critical activating interactions with amino acid residues within the ligand-binding pocket of the receptors, providing a structural hypothesis for its agonist activity. nih.gov

| Ligand | Target Receptor | Key Finding | Reference |

| Ergosta-5,22,25-trien-3-ol (Erg2) | LXRα, LXRβ | Higher binding affinity than reference ligands (GW3965, TO901317) | nih.gov |

| Ergosta-5,22,25-trien-3-ol (Erg2) | LXRα, LXRβ | Formation of critical activating interactions in the binding pocket | nih.gov |

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the conformational stability and dynamics of biological systems. mdpi.com This technique is often used to refine docking results and assess the stability of a ligand-receptor complex.

Following the molecular docking of Ergosta-5,22,25-trien-3-ol (Erg2) with LXRs, MD simulations were conducted to confirm the stability of the predicted binding poses. nih.govresearchgate.net The simulations demonstrated that the complexes formed between the sterol and the LXR isoforms were significantly stable over the simulation time. nih.gov In separate research, MD simulations were used to study the behavior of various ergosterol precursors within a model lipid bilayer. nih.govresearchgate.net Simulations of membranes containing 24(28)-dehydroergosterol showed it had a low ordering capacity on surrounding phospholipids, which correlates with experimental findings. nih.govresearchgate.net These simulations provide an atomic-level explanation for the reduced ability of certain ergosterol precursors to stabilize membrane domains compared to ergosterol itself. nih.gov

Molecular Modeling and Docking for Ligand-Receptor Interactions

High-Throughput Screening (HTS) Methodologies for Enzyme Activity and Modulators

High-throughput screening (HTS) involves the use of automated equipment to rapidly test thousands to millions of chemical, genetic, or pharmacological samples. HTS is a vital tool for discovering new enzyme modulators and for engineering enzymes with desired properties.

In the field of sterol biosynthesis, HTS methodologies have been developed to facilitate the directed evolution of enzymes. One such method was designed to improve the activity of the enzyme DWF1, a Δ24(28) sterol reductase. nih.gov The screen was based on an engineered Saccharomyces cerevisiae strain, erg4Δ, which accumulates the substrate ergosta-5,7,22,24(28)-tetraen-3β-ol and, as a result, exhibits hypersensitivity to chemicals like sodium dodecyl sulfate (B86663) (SDS) and Hygromycin B. nih.gov When a functional DWF1 enzyme converts the substrate to a different sterol, the yeast cells regain resistance to these chemicals. This growth-based selection allows for the rapid screening of large libraries of enzyme variants to identify those with enhanced activity. nih.gov Such HTS approaches could be adapted to discover or engineer enzymes that specifically recognize or modify this compound, or to screen for small molecules that modulate the activity of enzymes involved in its metabolic pathway.

Identification and Elucidation of Unexplored Biological Functions

This compound is a sterol belonging to the ergosterol family, primarily found in certain fungi and plants. ontosight.ai Like other sterols, it is a crucial component of fungal cell membranes, contributing to their integrity and fluidity, and is involved in processes like signal transduction, cell growth, and stress responses. ontosight.ai While its fundamental role in fungal cell viability is recognized, many of its specific biological functions remain to be fully explored. ontosight.ai

Future research is anticipated to delve deeper into the nuanced roles of this compound. Studies on related ergosterols suggest potential avenues of investigation. For instance, some sterols are believed to possess antioxidant properties and may modulate the immune system. ontosight.ai Research into whether this compound shares these capabilities could open up new applications. Furthermore, its potential as an agonist for nuclear receptors like the Liver X receptors (LXRs) is an area of interest. A study on similar ergosterol metabolites demonstrated their ability to activate LXRs, which are key regulators of cholesterol homeostasis, and exhibited selective toxicity towards cancer cells. researchgate.net Investigating similar actions for this compound could reveal novel therapeutic potentials.

The table below outlines some of the known and potential biological functions of related ergosterol compounds, which could guide future research on this compound.

| Biological Function | Description | Potential Research Direction for this compound |

| Antifungal Target | Essential for fungal cell viability, making its biosynthetic pathway a target for antifungal drugs. ontosight.ai | Investigate its specific role in the life cycle of pathogenic fungi to develop more targeted antifungal therapies. |

| Immune Modulation | Some sterols can influence immune responses. ontosight.ai | Explore the immunomodulatory effects of this compound in various in vitro and in vivo models. |

| Antioxidant Activity | Certain sterols may protect cells from oxidative damage. ontosight.ai | Quantify the antioxidant capacity of this compound and elucidate its mechanism of action. |

| LXR Agonism | Related ergosterols have been shown to activate Liver X receptors, impacting cholesterol metabolism and showing anticancer potential. researchgate.net | Determine if this compound can act as an LXR agonist and assess its effects on relevant cellular pathways. |

Development of Optimized Biotechnological Production Strategies

The industrial production of specific sterols like this compound often relies on microbial fermentation, primarily using the yeast Saccharomyces cerevisiae. nih.govunirioja.es Metabolic engineering has emerged as a powerful tool to enhance the yield of desired sterols.

Key strategies for optimizing production include:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the ergosterol biosynthesis pathway can significantly boost production. For example, overexpressing the catalytic domain of HMG-CoA reductase (tHMG1) has been shown to increase the supply of the precursor squalene (B77637). nih.gov

Enhancing Storage Capacity: Ergosterol and its esters are stored in lipid droplets. Overexpressing genes like ARE2, which encodes a sterol acyltransferase, can enhance the esterification and accumulation of ergosterol. nih.gov Furthermore, enhancing the fatty acid biosynthetic pathway by overexpressing genes like ACC1 can expand the storage pool for sterol esters. nih.gov

Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways can be downregulated or knocked out. For instance, repressing the expression of the ERG9 gene, which encodes squalene synthase, can divert the precursor farnesyl pyrophosphate (FPP) away from ergosterol synthesis and towards the production of other terpenoids. mdpi.com

Dynamic Control of Gene Expression: The premature accumulation of certain sterols can inhibit cell growth. Using auto-inducible promoters to control the expression of key genes can lead to better cell growth and higher product yields. nih.gov

Fermentation Optimization: Fine-tuning fermentation conditions, such as nutrient feeding strategies, is crucial for achieving high-density cell growth and maximizing product yield. nih.govacs.org

The following table summarizes some of the genetic targets and strategies used to enhance ergosterol production in Saccharomyces cerevisiae.

| Gene Target | Function | Engineering Strategy | Outcome |

| tHMG1 | Catalytic domain of HMG-CoA reductase | Overexpression | Increased supply of squalene precursor. nih.gov |

| ARE2 | Sterol acyltransferase | Overexpression | Enhanced esterification and accumulation of ergosterol. nih.gov |

| UPC2-1 | Global regulatory factor | Overexpression | Increased expression of sterol biosynthesis genes. nih.govresearchgate.net |

| ACC1 | Acetyl-CoA carboxylase | Overexpression | Expanded storage pool for ergosterol by increasing fatty acid synthesis. nih.gov |

| ERG9 | Squalene synthase | Downregulation/Repression | Diverted metabolic flux from ergosterol to other terpenoids. mdpi.com |

| ERG5 | C-22 desaturase | Knockout | Blocked a late step in the ergosterol pathway to accumulate specific intermediates. acs.orgresearchgate.net |

Comprehensive Structure-Function Relationship Studies of Ergosterols

Understanding the relationship between the chemical structure of ergosterols and their biological function is critical for designing novel compounds with desired activities. The specific arrangement of double bonds and functional groups in the sterol molecule dictates its physical properties and how it interacts with biological membranes and proteins. ontosight.aimdpi.com

For example, the presence and position of double bonds in the sterol ring system and side chain are crucial for their role in membrane fluidity and interactions with other membrane components. ontosight.ai The hydroxyl group at the C-3 position is also a key feature, often involved in hydrogen bonding. biorxiv.org

Studies on ergosterol peroxide, a related compound, have shown that modifications at the C-3 hydroxyl group can be used to attach fluorescent probes, allowing for cellular localization studies. rsc.orgmdpi.com These studies have revealed that ergosterol peroxide accumulates in the endoplasmic reticulum. rsc.orgnih.gov Such structure-activity relationship (SAR) studies are invaluable for developing superior analogues. nih.gov By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can identify the key structural motifs responsible for its functions.

Discovery and Characterization of Novel Ergosterol Derivatives and Analogues for Research Probes

The synthesis of novel derivatives and analogues of ergosterols is a burgeoning area of research, aimed at creating tools to probe biological systems and develop new therapeutic agents. nih.govacs.org These synthetic analogues can be designed to have improved properties, such as enhanced biological activity, better solubility, or the inclusion of a reporter tag for imaging studies. acs.orgnih.gov

One approach involves using chemical reactions to modify the ergosterol scaffold. For instance, nitroso Diels-Alder reactions have been used to prepare a series of novel sterol analogues from ergosterol, some of which exhibited biological activity in cancer cell lines. nih.gov Another strategy is to conjugate the sterol with other molecules, such as fluorescent dyes, to create chemical probes. rsc.orgnih.gov These probes can be used for live-cell imaging to determine the subcellular localization of the sterol and its derivatives. rsc.orgnih.gov

The development of intrinsically fluorescent sterol analogues is another promising direction. By introducing additional conjugated double bonds into the ring system, researchers can create sterols that are fluorescent without the need for a large, potentially disruptive fluorescent tag. biorxiv.org These minimally modified probes can more closely mimic the behavior of the natural sterol in biological systems. biorxiv.org

The table below lists some examples of ergosterol derivatives and their applications as research probes.

| Derivative/Analogue | Modification | Application | Reference |

| Ergosterol Peroxide-Coumarin Conjugates | Coumarin fluorophore attached to the C-3 hydroxyl group. | Fluorescent probes for cellular localization and evaluating anticancer activity. | mdpi.comnih.gov |

| Mitochondria-Targeted Ergosterol Peroxide Derivatives | Addition of a mitochondria-targeting group. | Enhanced anticancer agents that specifically target mitochondria. | nih.gov |

| Intrinsically Fluorescent Sterols | Introduction of additional conjugated double bonds. | Probes for tracking cellular sterol trafficking with improved photophysical properties. | biorxiv.org |

| Nitroso Diels-Alder Adducts of Ergosterol | Cycloaddition reaction on the ergosterol core. | Generation of novel sterol analogues with potential biological activity. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.